molecular formula C19H22N2O3S B2702753 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 954666-43-4

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2702753
CAS RN: 954666-43-4
M. Wt: 358.46
InChI Key: AFELBURHMQWXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidines, which are known for their diverse biological activities. The purpose of

Scientific Research Applications

Structure/Activity Studies for Opioid Receptor Agonists

One area of research involves the synthesis and biological evaluation of various acetamides, including those structurally related to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, as opioid kappa agonists. Studies have explored the impact of different substitutions on the core structure to optimize activity, leading to insights into the relationship between chemical structure and biological function as kappa opioid receptor agonists. These findings have implications for developing new analgesics with potentially fewer side effects compared to traditional opioids (Barlow et al., 1991).

Antimicrobial Applications

Research into thiazoles and their derivatives, including compounds structurally similar to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, has identified several with notable antimicrobial activities. These studies offer valuable insights into the development of new antimicrobial agents capable of combating resistant bacterial strains. The synthesis of these compounds and their efficacy against various bacterial and fungal species highlight their potential in addressing the growing concern of antibiotic resistance (Wardkhan et al., 2008).

Material Science and Electron Transport Layers

In the field of material science, derivatives of pyrrolopyrrole, a core present in the compound of interest, have been studied for their application as electron transport layers in polymer solar cells. These materials, designed to facilitate electron extraction and reduce recombination at interfaces, are critical for enhancing the efficiency of solar cells. Research into n-type conjugated polyelectrolytes exemplifies how modifications to the molecular structure can significantly impact material properties and device performance (Hu et al., 2015).

Chemical Synthesis and Biological Activities

Another application involves the synthesis and evaluation of novel amides derived from related pyrrolidinyl-acetamides for anticonvulsant activity. These studies provide a foundation for the development of new therapeutic agents for treating epilepsy and other neurological disorders. By systematically altering the chemical structure and assessing the biological outcomes, researchers can identify promising candidates for further development (Obniska et al., 2015).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-16-7-5-15(6-8-16)21-13-14(10-19(21)23)12-20-18(22)11-17-4-3-9-25-17/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELBURHMQWXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

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